Desciclovir, chemically known as 2-[(2-amino-9H-purin-9-yl)methoxy]ethanol, is a prodrug of the antiviral agent Acyclovir. [] It serves as a valuable tool in scientific research, particularly in the fields of virology and pharmacology. Desciclovir's primary role stems from its ability to convert into Acyclovir within the body, enhancing Acyclovir's bioavailability and therapeutic efficacy. []
Desciclovir can be synthesized through a direct radiochemical process. [] This method involves using 2-acetylamino-9-[(2-hydroxyethoxy)methyl]-9H-purine as the starting material. [] The resulting Desciclovir exhibits a high specific activity of 21.5 Ci mmol−1 and a radiochemical purity of 99.2%. [] This synthetic approach holds potential for application to other "acyclic" nucleosides. []
Desciclovir undergoes metabolic conversion to Acyclovir through enzymatic oxidation by xanthine oxidase in humans. [, ] Further metabolism of both Desciclovir and Acyclovir leads to the formation of their corresponding carboxyl metabolites, carboxy-Desciclovir and carboxy-Acyclovir. [] This metabolic pathway suggests a potential interaction with Allopurinol, a known xanthine oxidase inhibitor. []
Desciclovir itself does not possess intrinsic antiviral activity. [] Its mechanism of action relies on its conversion to Acyclovir in vivo. [] This conversion significantly improves Acyclovir's bioavailability, allowing for higher and more sustained levels of the active antiviral agent in the body. [, ]
Desciclovir's primary application in scientific research lies in its use as a prodrug to enhance the bioavailability of Acyclovir. [] Researchers have investigated its efficacy in various models, including:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5